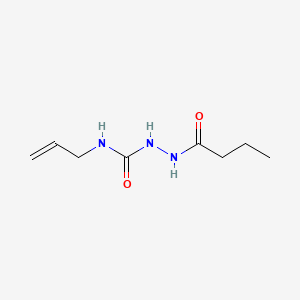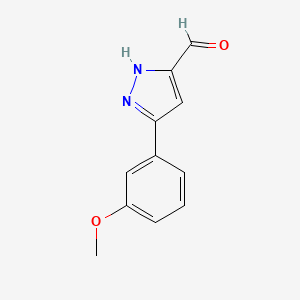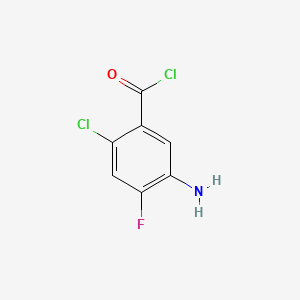
agglomerin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agglomerin B is a bacterial natural product identified as a metabolite of Pantoea agglomerans, which was isolated in 1989 from river water in Kobe, Japan . It belongs to the class of tetronate antibiotics, which also includes tetronomycin, tetronasin, and abyssomicin C . This compound is known for its antibiotic activity against anaerobic bacteria and weak activity against aerobic bacteria in vitro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of agglomerin B involves a 12 kb gene cluster coding for seven open reading frames . The glyceryl-S-acyl carrier protein is derived from D-1,3-bisphosphoglycerate by glyceryl-S-acyl carrier protein synthase and acyl carrier protein . The acyl chain is taken from primary metabolism as a 3-oxoacyl-coenzyme A thioester . The glyceryl-S-acyl carrier protein and 3-oxoacyl-coenzyme A thioester are joined by a FabH-like ketosynthase, forming new carbon-carbon and carbon-oxygen bonds . The primary alcohol of the intermediate is then acylated using acetyl-coenzyme A, before the abstraction of a proton and concomitant loss of acetate to generate the exocyclic double bond .
Industrial Production Methods
given its biosynthetic pathway, it is likely produced through fermentation processes involving genetically engineered strains of Pantoea agglomerans .
Análisis De Reacciones Químicas
Types of Reactions
Agglomerin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Agglomerin B has several scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis and chemical properties of tetronate antibiotics.
Biology: Investigated for its role in bacterial metabolism and its interactions with other microbial species.
Medicine: Explored for its potential as an antibiotic agent against anaerobic bacteria.
Mecanismo De Acción
Agglomerin B exerts its effects by inhibiting the growth of anaerobic bacteria. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with essential bacterial enzymes and metabolic processes .
Comparación Con Compuestos Similares
Agglomerin B is similar to other tetronate antibiotics such as tetronomycin, tetronasin, and abyssomicin C . These compounds share a common tetronic acid core but differ in the composition of the acyl chain attached to the tetronate ring . The uniqueness of this compound lies in its specific acyl chain structure, which contributes to its distinct biological activity .
List of Similar Compounds
- Tetronomycin
- Tetronasin
- Abyssomicin C
Propiedades
Número CAS |
125620-71-5 |
|---|---|
Fórmula molecular |
C17H24O4 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-[(Z)-dodec-5-enoyl]-4-hydroxy-5-methylidenefuran-2-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-8-9-10-11-12-14(18)15-16(19)13(2)21-17(15)20/h8-9,19H,2-7,10-12H2,1H3/b9-8- |
Clave InChI |
YXRWDFHHUJKYQR-HJWRWDBZSA-N |
SMILES |
CCCCCCC=CCCCC(=O)C1=C(C(=C)OC1=O)O |
SMILES isomérico |
CCCCCC/C=C\CCCC(=O)C1=C(C(=C)OC1=O)O |
SMILES canónico |
CCCCCCC=CCCCC(=O)C1=C(C(=C)OC1=O)O |
Sinónimos |
agglomerin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


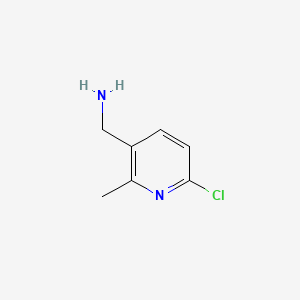
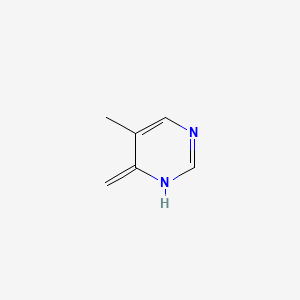

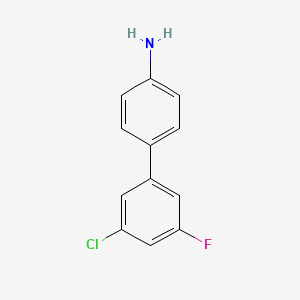


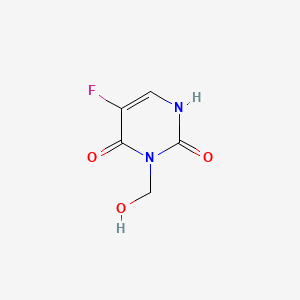
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
